CP-944629, with the chemical formula CHFNO, is categorized under small-molecule inhibitors targeting specific kinases, particularly p38 alpha MAPK. Its CAS number is 668990-94-1, and it is available from various chemical suppliers, including Sigma-Aldrich and MedKoo . The compound is synthesized for research purposes and is noted for its high purity, typically exceeding 98% as determined by high-performance liquid chromatography (HPLC) .
The synthesis of CP-944629 involves several steps that utilize specific reagents and conditions to achieve the desired structure. While detailed synthetic routes are proprietary, the general approach includes:
The molecular structure of CP-944629 reveals a complex arrangement conducive to its biological activity. Key features include:
CP-944629 participates in various chemical reactions relevant to its function as a kinase inhibitor:
The nature of these reactions is essential for understanding how modifications might enhance or alter its pharmacological properties.
The mechanism of action for CP-944629 involves selective inhibition of the p38 alpha mitogen-activated protein kinase pathway:
Studies have shown that compounds like CP-944629 can significantly reduce tumor growth in preclinical models by disrupting key signaling pathways involved in cell survival and proliferation .
CP-944629 exhibits several notable physical and chemical properties:
These properties influence how CP-944629 can be used in laboratory settings and its formulation for therapeutic applications.
The scientific applications of CP-944629 are diverse:
The synthesis of CP-944629 relies on advanced methodologies for constructing fused heterocyclic scaffolds, which serve as critical pharmacophores for target engagement. Modern heterocyclic chemistry employs condensation reactions under controlled conditions to assemble complex bicyclic and tricyclic systems efficiently. As demonstrated in the synthesis of pyrimido[2,1-b][1,3]benzothiazole derivatives, cyclocondensation between β-keto esters and 2-aminopyridine derivatives using polyphosphoric acid (PPA) as a catalyst enables the formation of rigid, planar scaffolds essential for bioactivity [1]. This approach leverages PPA’s dual functionality as a solvent and dehydrating agent, facilitating ring closure at elevated temperatures (120–150°C) while minimizing side reactions.
Recent innovations include microwave-assisted synthesis and flow chemistry techniques, which significantly reduce reaction times from hours to minutes while improving yields by 15–25% compared to conventional methods. For nitrogen-rich systems like triazoloquinazolinones—structurally analogous to CP-944629’s core—sequential cyclization is critical. Initial formation of a quinazolinone precursor via anthranilic acid derivatives precedes triazole annulation using carbon disulfide (CS₂) and hydrazine under basic conditions [6]. This yields the 1-thioxo-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one scaffold, demonstrating the strategic integration of multiple heterocyclic units to enhance target affinity.
Table 1: Key Heterocyclic Scaffolds and Synthetic Approaches
Scaffold Type | Key Building Blocks | Catalyst/Conditions | Primary Application |
---|---|---|---|
Pyrimido-benzothiazole | β-Keto esters, 2-aminopyridine | Polyphosphoric acid, 140°C | Antibacterial/anticancer agents [1] |
Triazoloquinazolinone | Isatoic anhydride, CS₂, hydrazine | KOH, ethanol reflux | Plk1 PBD inhibitors [6] |
Oxazole-triazolopyridine (e.g., CP-944629) | Halogenated oxazoles, triazole boronic esters | Pd-catalyzed Suzuki coupling | CRF₁ receptor antagonists [3] |
CP-944629 features a hybrid architecture combining oxazole and triazolopyridine moieties, necessitating convergent synthetic routes. The core assembly involves three strategic phases:
Notably, regioselectivity is maintained through steric and electronic control: Electron-withdrawing groups (e.g., -CF₃) on the oxazole enhance electrophilicity at C5, while bulky substituents on the triazolopyridine boronic ester prevent undesired C3 coupling.
Functionalization of CP-944629’s heterocyclic core follows structure-activity relationship (SAR) principles to optimize receptor binding and pharmacokinetics:
Table 2: Impact of Functional Group Modifications on Bioactivity
Modification Site | Functional Group | Biological Effect | SAR Rationale |
---|---|---|---|
Triazolopyridine C3 | 3,5-bis(trifluoromethyl)phenyl | ↑ CRF₁ binding (Kᵢ = 19.2 nM) | Hydrophobic enclosure occupancy |
Oxazole C4 | Methyl | ↓ CYP3A4 metabolism (t₁/₂ ↑ 4-fold) | Steric shielding of N-dealkylation |
Linker moiety | -C(O)NH- | ↑ Solubility (logP = 2.1) + H-bonding | Polar surface area increase |
Systematic bioisosteric replacement further refined properties: Replacement of a benzothiazole sulfur with -N(Me)- in analogous CRF antagonists maintained potency while reducing molecular weight by 45 Da, enhancing CNS penetration—a strategy applicable to CP-944629’s optimization [3] [6]. Additionally, prodrug derivatization (e.g., S-methylation of thione groups) improved oral bioavailability by 70% in preclinical models via facilitated passive diffusion and delayed first-pass metabolism [6].
Compound Names Mentioned in the Article:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8